(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate chemical structure
(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate chemical structure
Technical Monograph: (S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate
Executive Summary
(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate (CAS: 169750-01-0 ) is a critical chiral diamine scaffold widely employed in medicinal chemistry. It serves as a masked primary amine building block, offering a rigid pyrrolidine core that restricts conformational freedom—a key attribute for enhancing ligand-target binding affinity in G-protein coupled receptors (GPCRs) and kinase inhibitors.
This guide provides a rigorous technical analysis of the molecule, detailing its structural dynamics, a validated synthesis protocol utilizing reductive amination, and authoritative handling procedures. By leveraging the basicity of the N1-methyl nitrogen, researchers can employ self-validating purification strategies that eliminate the need for costly chromatographic steps.
Structural Analysis & Stereochemistry
Chemical Identity
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IUPAC Name: tert-Butyl N-[(3S)-1-methylpyrrolidin-3-yl]carbamate
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Molecular Formula: C₁₀H₂₀N₂O₂[1]
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Stereochemistry: (S)-enantiomer at the C3 position.
Conformational Dynamics
The pyrrolidine ring exists in a dynamic equilibrium between envelope conformations (C3-endo/exo). The bulky tert-butoxycarbonyl (Boc) group at C3, combined with the N1-methyl substitution, creates a specific steric profile.
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N1-Methylation: The methyl group at the pyrrolidine nitrogen (N1) is highly basic (pKa ~9.5–10.5 for the conjugate acid). It dictates the molecule's solubility profile and allows for "catch-and-release" purification.
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C3-Carbamate: The Boc group acts as a steric shield and a hydrogen bond acceptor/donor (NH), crucial for molecular recognition during drug design.
Pharmacophore Mapping: The distance between the basic N1 nitrogen and the carbamate nitrogen is fixed by the ring structure, providing a defined vector for interaction with aspartate or glutamate residues in protein binding pockets.
Synthesis & Manufacturing
While various routes exist, the most robust and scalable method involves the Reductive Methylation of (S)-3-(Boc-amino)pyrrolidine. This approach avoids the over-alkylation issues associated with direct alkyl halides.
Validated Synthesis Protocol
Objective: Synthesis of (S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate from (S)-tert-butyl pyrrolidin-3-ylcarbamate.
Reagents:
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Starting Material: (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv)[2]
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Formaldehyde (37% aq. solution, 3.0 equiv)
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Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Quench: Saturated NaHCO₃[3]
Step-by-Step Methodology:
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Solution Preparation: Dissolve (S)-tert-butyl pyrrolidin-3-ylcarbamate in DCM (0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂).
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Imine Formation: Add Formaldehyde (37% aq.) dropwise. Stir vigorously for 15 minutes at room temperature. Note: The aqueous formaldehyde forms an iminium ion intermediate in situ.
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Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Causality: STAB is a mild reducing agent that selectively reduces the iminium ion over the aldehyde, preventing side reactions.
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Reaction Monitoring: Warm to room temperature and stir for 4–16 hours. Monitor by LC-MS or TLC (stain with Ninhydrin or KMnO₄). The starting material (secondary amine) should disappear.
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Workup (Self-Validating Step):
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Quench with sat. NaHCO₃.
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Extract with DCM (3x).[4]
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Crucial Purification Logic: If impurities are non-basic, extract the organic layer with 1M HCl (the product moves to the aqueous phase). Wash the aqueous phase with ether (removes non-basic impurities). Basify the aqueous phase (pH > 12) with NaOH, then extract back into DCM. This utilizes the N1-basicity for purification.
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Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the product as a pale yellow oil or low-melting solid.
Synthesis Workflow Diagram
Caption: Figure 1. Reductive methylation workflow utilizing Sodium Triacetoxyborohydride (STAB) for selective N-methylation.
Analytical Characterization
To ensure scientific integrity, the following analytical data must be verified.
| Parameter | Specification | Method/Notes |
| Appearance | Pale yellow oil or low-melting solid | May crystallize upon prolonged storage at -20°C. |
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), 2.30 (s, 3H, N-Me), 1.6–2.8 (m, 6H, Ring protons), 4.1–4.3 (br, 1H, CH-NH), 4.8 (br s, 1H, NH) | Diagnostic singlet at ~2.3 ppm confirms N-methylation.[1][2][4][5][6][7][8][9][10][11][12][13] |
| MS (ESI) | [M+H]⁺ = 201.3 | Positive mode ionization. |
| Optical Rotation | [α]D ≈ -20° to -25° (c=1, MeOH) | Sign must be negative for (S)-enantiomer. |
| Purity (HPLC) | > 95% | Chiral column (e.g., Chiralpak AD-H) required to determine enantiomeric excess (ee). |
Applications in Drug Discovery
Scaffold Utility
This compound is a "privileged structure" in medicinal chemistry.
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Kinase Inhibitors: The pyrrolidine ring positions the amine to interact with the hinge region or solvent-front residues of kinases.
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GPCR Ligands: Used as a linker to improve solubility (via the basic N-methyl group) and metabolic stability compared to linear diamines.
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Antibody-Drug Conjugates (ADCs): Recent research highlights pyrrolidine-carbamate motifs as self-immolative spacers. The tertiary amine handle facilitates rapid cyclization-induced drug release upon trigger activation [1].[6]
Decision Tree for Usage
Caption: Figure 2. Strategic decision tree for selecting the pyrrolidine scaffold in lead optimization.
Handling & Stability
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.
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Stability: Stable under basic and neutral conditions.[11] The Boc group is acid-labile (cleaved by TFA or HCl/Dioxane).
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Safety: Irritant. Causes skin and eye irritation (H315, H319).[2] Handle in a fume hood.
References
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Dal Corso, A., et al. "Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release." Angewandte Chemie International Edition, vol. 59, no. 10, 2020.
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 7171888, (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester." PubChem, 2025.
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Sigma-Aldrich. "Product Specification: (S)-3-(Boc-amino)pyrrolidine."
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- 9. (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate | C17H26N2O2 | CID 1515162 - PubChem [pubchem.ncbi.nlm.nih.gov]
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